monguine
Description
Propriétés
Numéro CAS |
106388-34-5 |
|---|---|
Formule moléculaire |
C12 H16 N2 |
Synonymes |
monguine |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Due to the lack of experimental data for monguine, comparisons are inferred from structurally analogous compounds.
Compound A: 6-Nitro-1-cyclohexen-1-yl Acetone
- Structural Similarity : Shares the nitro-substituted cyclohexenyl group and ketone functionality.
- Key Differences: Simpler backbone (acetone derivative vs. undecenone in monguine). Higher thermal stability due to reduced steric hindrance .
- Applications : Used as a precursor in nitroalkene synthesis .
Compound B: 3-Oxo-8-azabicyclo[3.2.1]octane-8-carbonitrile
- Structural Similarity : Contains a bicyclic framework and ketone group.
- Key Differences :
- Characterization : Fully documented via NMR and X-ray crystallography, unlike monguine .
Table 1: Structural and Functional Comparison
| Property | Monguine | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | Not reported | C₉H₁₃NO₃ | C₈H₁₀N₂O |
| Functional Groups | Ketone, nitro, alkene | Ketone, nitro | Ketone, nitrile, amine |
| Thermal Stability | Unknown | High (~200°C) | Moderate (~150°C) |
| Applications | Unspecified | Nitroalkene synthesis | Medicinal chemistry |
Challenges in Comparative Analysis
The absence of empirical data for monguine necessitates reliance on indirect methods:
- Spectroscopic Differentiation : Complementary techniques (e.g., GC-MS, IR) are critical to distinguish monguine from analogs, as single-method analyses risk misidentification .
- Synthetic Pathways : Hypothetical routes may involve Michael addition or nitroalkylation, but validation is lacking .
- Purity and Identity : Adherence to IUPAC guidelines for characterization (e.g., elemental analysis, spectral data) is essential but undocumented for monguine .
Q & A
Q. Methodological Answer :
-
Step 1 : Follow protocols for organic synthesis as outlined in authoritative journals (e.g., Journal of Organic Chemistry), emphasizing detailed reaction conditions (temperature, catalysts, solvents) and purification methods (e.g., column chromatography, recrystallization) .
-
Step 2 : Validate purity using techniques like HPLC (≥95% purity threshold) and NMR spectroscopy to confirm structural integrity. Include full spectral data in Supporting Information, adhering to reproducibility standards .
-
Data Table Example :
Parameter Condition Validation Method Reaction Time 24 hours, 80°C TLC monitoring Purification Column chromatography HPLC (99% purity)
Advanced: How can researchers resolve contradictions in reported pharmacological mechanisms of monguine across studies?
Q. Methodological Answer :
- Step 1 : Conduct a systematic review using PRISMA guidelines to aggregate data from diverse models (e.g., in vitro vs. in vivo) .
- Step 2 : Apply meta-analysis to quantify variability (e.g., I² statistic) and identify confounding factors (e.g., dosage, model species). Use tools like RevMan for statistical integration .
- Step 3 : Design follow-up experiments with controlled variables (e.g., standardized dosing, genetically uniform models) to isolate mechanisms .
Basic: What analytical techniques are recommended for characterizing monguine’s structural and physicochemical properties?
Q. Methodological Answer :
-
Step 1 : Use NMR (¹H, ¹³C) and FTIR for structural elucidation. For novel derivatives, include X-ray crystallography data .
-
Step 2 : Assess solubility and stability via UV-Vis spectroscopy under physiological pH (e.g., pH 7.4 buffer).
-
Data Table Example :
Property Technique Key Result Melting Point DSC 156–158°C LogP HPLC (reverse phase) 2.3 ± 0.1
Advanced: What statistical approaches address variability in monguine’s efficacy data from preclinical models?
Q. Methodological Answer :
- Step 1 : Employ mixed-effects models to account for pseudoreplication (e.g., non-independent replicates in animal studies) .
- Step 2 : Use Bayesian inference to quantify uncertainty in dose-response relationships, incorporating prior data from similar compounds .
- Step 3 : Validate findings via sensitivity analysis (e.g., Monte Carlo simulations) to test robustness against outliers .
Basic: How should literature reviews be structured to identify knowledge gaps in monguine research?
Q. Methodological Answer :
- Step 1 : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define scope . Example:
- Population : Cancer cell lines (e.g., HeLa)
- Intervention : Monguine at IC₅₀ concentrations
- Comparison : Untreated controls or standard chemotherapeutics
- Outcome : Apoptosis markers (e.g., caspase-3 activation)
- Step 2 : Use databases (PubMed, SciFinder) with Boolean operators (e.g., "monguine AND pharmacokinetics NOT review") .
Advanced: How to design experiments to differentiate monguine’s primary targets from off-target effects?
Q. Methodological Answer :
- Step 1 : Implement CRISPR-Cas9 knockout models to silence putative targets (e.g., kinase X) and assess residual activity .
- Step 2 : Use affinity chromatography coupled with mass spectrometry to identify binding partners .
- Step 3 : Validate specificity via competitive binding assays (e.g., ITC or SPR) with known inhibitors .
Basic: What ethical and safety considerations are critical in handling monguine during lab experiments?
Q. Methodological Answer :
- Step 1 : Follow institutional biosafety protocols (e.g., BSL-2 for cytotoxic compounds). Include Material Safety Data Sheets (MSDS) in appendices .
- Step 2 : Conduct toxicity screening in non-target cell lines (e.g., HEK293) to establish selectivity indices .
Advanced: How can computational modeling predict monguine’s interactions with understudied biological targets?
Q. Methodological Answer :
- Step 1 : Perform molecular docking (AutoDock Vina) against proteome-wide libraries (e.g., PDB, AlphaFold) .
- Step 2 : Validate predictions via molecular dynamics simulations (GROMACS) to assess binding stability (RMSD < 2.0 Å) .
- Step 3 : Prioritize targets with high binding affinity (ΔG < −8 kcal/mol) for experimental validation .
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